An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic acid: Core Properties and Synthetic Considerations
An In-depth Technical Guide to 5-Acetyl-2-amino-4-hydroxybenzoic acid: Core Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 5-Acetyl-2-amino-4-hydroxybenzoic acid (CAS No. 115651-29-1), a member of the medicinally significant aminohydroxybenzoic acid family. Due to a notable lack of published experimental data for this specific compound, this document leverages available information on structurally analogous molecules to infer potential characteristics and guide future research. This guide summarizes known identifiers, proposes a synthetic pathway, and outlines potential experimental workflows for characterization, serving as a foundational resource for researchers interested in this molecule.
Introduction
5-Acetyl-2-amino-4-hydroxybenzoic acid is an organic compound featuring a substituted benzene ring with carboxylic acid, hydroxyl, amino, and acetyl functional groups. It belongs to the broader class of aminohydroxybenzoic acids, a scaffold that is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Compounds containing this scaffold are recognized for diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties.[1] The strategic placement of functional groups on the aromatic ring allows for a variety of intermolecular interactions, which are critical for binding to biological targets.[1]
This guide aims to consolidate the currently available information on 5-Acetyl-2-amino-4-hydroxybenzoic acid and to provide a predictive framework for its properties and synthesis based on closely related compounds.
Chemical and Physical Properties
| Property | Value for 5-Acetyl-2-amino-4-hydroxybenzoic acid | Value for 5-acetamido-2-hydroxybenzoic acid (for comparison) |
| CAS Number | 115651-29-1 | 51-59-2[2] |
| Molecular Formula | C₉H₉NO₄[3] | C₉H₉NO₄[2] |
| Molecular Weight | 195.17 g/mol [3] | 195.17 g/mol [2] |
| Melting Point | Data not available | 228.0 - 230.0 °C[4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Insoluble in dichloromethane, chloroform, and hexane.[4] |
Spectral Data
Experimental spectral data (NMR, IR, Mass Spectrometry) for 5-Acetyl-2-amino-4-hydroxybenzoic acid have not been found in the public domain. However, the spectral data for 5-acetamido-2-hydroxybenzoic acid can provide insight into the expected spectral characteristics.
¹H NMR Data for 5-acetamido-2-hydroxybenzoic acid (300 MHz, DMSO-d₆) δ (ppm): [4]
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9.87 (1H, s, NH)
-
8.08 (1H, d, J = 2.7 Hz, H6)
-
7.64 (1H, dd, J = 9.3 and 2.7 Hz, H-4)
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6.89 (1H, d, J = 9.0 Hz, H-3)
-
2.00 (3H, s, CH₃, C-8)
¹³C NMR Data for 5-acetamido-2-hydroxybenzoic acid (75 MHz; DMSO-d₆) δ (ppm): [4]
-
171.97 (COOH, C-7)
-
168.22 (CONH, C-8)
-
157.16 (C-2)
-
131.28 (C-5)
-
127.54 (C-6)
-
120.54 (C-4)
-
117.30 (C-3)
-
112.52 (C-1)
-
23.94 (CH₃, C-9)
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid is not currently available. However, a plausible synthetic route can be proposed based on established chemical transformations of analogous compounds. The acylation of aminosalicylic acids is a common method for introducing acetyl groups.[1]
Proposed Synthetic Pathway
A potential synthesis could involve the Friedel-Crafts acylation of a suitably protected 2-amino-4-hydroxybenzoic acid derivative. Alternatively, a more direct approach might involve the selective acetylation of 4-amino-2-hydroxybenzoic acid, though regioselectivity could be a challenge. A more likely precursor would be 2,4-dihydroxybenzoic acid, which could undergo nitration, acetylation, and subsequent reduction of the nitro group.
A generalized protocol for the N-acylation of an aminosalicylic acid, which could be adapted, is as follows:
General Protocol for N-Acylation of Aminosalicylic Acid: [4]
-
Dissolve the starting aminosalicylic acid in a suitable solvent (e.g., water or ethyl acetate).
-
Add a base (e.g., potassium carbonate) to act as a catalyst and acid scavenger.[4]
-
Slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride) to the reaction mixture.
-
Stir the reaction at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following acidification of the reaction mixture.
-
The crude product can be purified by recrystallization from an appropriate solvent.
It is crucial to note that this is a generalized procedure and would require optimization for the specific synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid.
Caption: Proposed synthesis of 5-Acetyl-2-amino-4-hydroxybenzoic acid.
Experimental Workflow for Characterization
Once synthesized, a standard workflow would be employed to confirm the structure and purity of 5-Acetyl-2-amino-4-hydroxybenzoic acid.
Caption: Workflow for the characterization of a synthesized compound.
Conclusion and Future Directions
5-Acetyl-2-amino-4-hydroxybenzoic acid remains a molecule of significant interest due to the established biological importance of its structural class. However, a clear gap exists in the scientific literature regarding its fundamental physicochemical properties and established synthetic protocols. This guide has provided the known foundational information and has bridged some of the knowledge gaps by drawing comparisons with a structurally related compound.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: Development and publication of a reliable synthetic method for 5-Acetyl-2-amino-4-hydroxybenzoic acid, followed by full characterization of its physical and spectral properties.
-
Biological Screening: Investigation of its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the known activities of the aminohydroxybenzoic acid scaffold.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives to explore how modifications to the functional groups impact biological activity.
The information presented herein serves as a starting point for researchers to begin their investigation into this promising, yet understudied, chemical entity.
References
- 1. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 51-59-2 | 5-Acetamido-2-hydroxybenzoic acid - Synblock [synblock.com]
- 3. US2515320A - Processes for the production of n-acylated amino-substituted carboxylic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]

